6-fluoro-3-((4-methoxyphenyl)sulfonyl)-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one
CAS No.: 892772-22-4
Cat. No.: VC4431693
Molecular Formula: C22H24FN3O4S
Molecular Weight: 445.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892772-22-4 |
|---|---|
| Molecular Formula | C22H24FN3O4S |
| Molecular Weight | 445.51 |
| IUPAC Name | 6-fluoro-3-(4-methoxyphenyl)sulfonyl-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4-one |
| Standard InChI | InChI=1S/C22H24FN3O4S/c1-24-8-10-26(11-9-24)20-13-19-17(12-18(20)23)22(27)21(14-25(19)2)31(28,29)16-6-4-15(30-3)5-7-16/h4-7,12-14H,8-11H2,1-3H3 |
| Standard InChI Key | BICRFQLPALMGST-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=C(C=C4)OC)C)F |
Introduction
Potential Biological Activities
Quinoline derivatives are known for their potential biological activities, which can include:
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Antimicrobial Activity: Many quinoline compounds have been studied for their antimicrobial properties, showing efficacy against various bacteria and fungi.
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Anticancer Activity: Some quinolines have been investigated for their anticancer potential, often acting as kinase inhibitors or affecting other cellular pathways critical for cancer cell proliferation.
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Pharmacokinetics and Toxicity: The pharmacokinetic profile and toxicity of this compound would need to be evaluated through specific studies, as these properties can vary widely among quinoline derivatives.
Synthesis and Chemical Modifications
The synthesis of quinoline derivatives typically involves multi-step reactions, including condensation reactions and substitution reactions. For 6-fluoro-3-((4-methoxyphenyl)sulfonyl)-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one, the synthesis would likely involve:
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Starting Materials: Quinoline or its derivatives, 4-methoxybenzenesulfonyl chloride, and 4-methylpiperazine.
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Reaction Conditions: Conditions might include high temperatures, specific solvents, and catalysts to facilitate the desired substitutions and condensations.
Table: Comparison of Quinoline Derivatives
| Compound | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|
| 1-ethyl-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one | 458.5 | Potential anticancer, antimicrobial |
| 6-[bis(4-chlorophenyl)methyl]-4-[[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]amino]-1H-quinolin-2-one | 636.6 | Unknown, potentially antimicrobial |
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